N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788395
InChI: InChI=1S/C19H18N2O3/c1-21(12-13-7-4-3-5-8-13)19(23)15-11-20-17-14(18(15)22)9-6-10-16(17)24-2/h3-11H,12H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide

CAS No.:

Cat. No.: VC14788395

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide -

Specification

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name N-benzyl-8-methoxy-N-methyl-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C19H18N2O3/c1-21(12-13-7-4-3-5-8-13)19(23)15-11-20-17-14(18(15)22)9-6-10-16(17)24-2/h3-11H,12H2,1-2H3,(H,20,22)
Standard InChI Key ZHYYRBMUAJTOQW-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC

Introduction

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. It is characterized by its unique structural features, including hydroxyl, methoxy, and carboxamide functional groups, which contribute to its diverse pharmacological properties. This compound has garnered significant interest in medicinal chemistry due to its potential applications in developing therapeutic agents against various diseases.

Biological Activities

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide exhibits a range of biological activities, including antimicrobial, anticancer, and antiviral properties. These activities are attributed to its ability to interact with biological targets such as enzymes or receptors involved in disease pathways. Studies on similar quinoline derivatives have shown potent activity against various cancer cell lines and bacteria, suggesting that this compound may possess comparable efficacy.

Synthesis and Chemical Reactivity

The synthesis of N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide typically involves multi-step organic reactions. Recent advancements in synthetic methodologies emphasize greener approaches, such as using solvent-free conditions or catalytic systems to enhance yields and reduce environmental impact. The compound's reactivity can be influenced by the electronic properties of its substituents, such as electron-donating methoxy groups enhancing nucleophilicity.

Potential Applications

Given its diverse pharmacological properties, N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide has potential applications in various fields, including the development of therapeutic agents against cancer, microbial infections, and viral diseases. Further research is needed to fully explore its therapeutic potential and to optimize its structure for improved efficacy and safety.

Comparison with Similar Compounds

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide stands out from similar compounds due to its specific functional groups. For example, N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide lacks the methoxy group at position 8, while N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline-3-carboxamide has the methoxy group at position 6 instead of 8. These differences in functional groups contribute to variations in biological activities and pharmacological properties.

CompoundUnique Features
N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamideLacks methoxy group at position 8
N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline-3-carboxamideMethoxy group at position 6 instead of 8
4-MethylquinolineSimpler structure without carboxamide functionality

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator